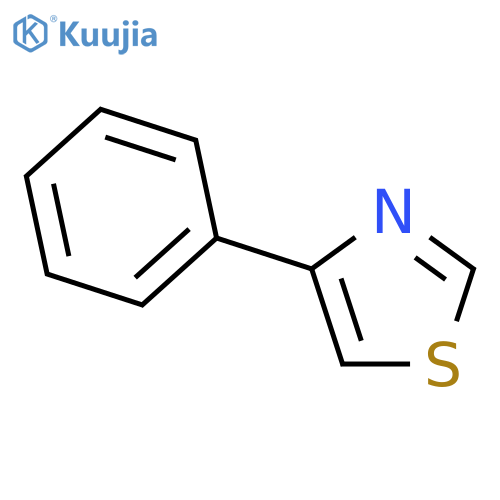Cas no 1826-12-6 (4-phenyl-1,3-thiazole)

4-phenyl-1,3-thiazole structure
商品名:4-phenyl-1,3-thiazole
4-phenyl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-1,3-thiazole
- N-BENZYL-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID
- 4-phenylthiazole
- 4-Phenyl-thiazol
- THIAZOLE,4-PHENYL
- 4-Phenyl-thiazole
- A812710
- AS-48274
- AKOS001476105
- 4-Phenyl-1,3-thiazole #
- EN300-138484
- AMY4295
- THIAZOLE, 4-PHENYL-
- FT-0653804
- 1826-12-6
- DTXSID80171308
- SCHEMBL679707
- MFCD00092820
- BRN 0114779
- F30143
- SB34592
- CS-0163657
- 4-27-00-01142 (Beilstein Handbook Reference)
- BBL020542
- STK893231
- DTXCID7093799
- DB-065408
-
- MDL: MFCD00092820
- インチ: 1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
- InChIKey: KXCQDIWJQBSUJF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CSC=N2
計算された属性
- せいみつぶんしりょう: 161.03000
- どういたいしつりょう: 161.02992
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.173
- ふってん: 292.7°Cat760mmHg
- フラッシュポイント: 135.4°C
- 屈折率: 1.607
- PSA: 41.13000
- LogP: 2.81010
4-phenyl-1,3-thiazole セキュリティ情報
4-phenyl-1,3-thiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
4-phenyl-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1008407-100mg |
4-Phenyl-thiazole |
1826-12-6 | 95% | 100mg |
$195 | 2024-07-28 | |
| abcr | AB382630-10 g |
4-Phenyl-1,3-thiazole |
1826-12-6 | 10 g |
€1,029.40 | 2023-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO955-200mg |
4-phenyl-1,3-thiazole |
1826-12-6 | 98% | 200mg |
965.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO955-50mg |
4-phenyl-1,3-thiazole |
1826-12-6 | 98% | 50mg |
452.0CNY | 2021-07-15 | |
| Chemenu | CM131679-1g |
4-phenylthiazole |
1826-12-6 | 95%+ | 1g |
$202 | 2023-02-17 | |
| TRC | P337043-100mg |
4-Phenyl-1,3-thiazole |
1826-12-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0238-1g |
4-Phenyl-thiazole |
1826-12-6 | 96% | 1g |
3095.35CNY | 2021-05-08 | |
| Chemenu | CM131679-250mg |
4-phenylthiazole |
1826-12-6 | 95%+ | 250mg |
$101 | 2023-02-17 | |
| TRC | P337043-500mg |
4-Phenyl-1,3-thiazole |
1826-12-6 | 500mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P337043-50mg |
4-Phenyl-1,3-thiazole |
1826-12-6 | 50mg |
$ 50.00 | 2022-06-03 |
4-phenyl-1,3-thiazole 関連文献
-
Marta Sobiesiak,Tadeusz Muzio?,Marek Rozalski,Urszula Krajewska,Elzbieta Budzisz New J. Chem. 2014 38 5349
-
Sadaf Ikram,Marcus Müller,Sonia Dsoke,Usman Ali Rana,Angelina Sarapulova,Werner Bauer,Humaira M. Siddiqi,Dorothée Vinga Szabó New J. Chem. 2019 43 13038
-
Wolfgang Betzl,Christina Hettstedt,Konstantin Karaghiosoff New J. Chem. 2013 37 481
-
4. 319. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphideA. H. Cook,Ian Heilbron,A. L. Levy J. Chem. Soc. 1947 1598
-
M. M. V. Ramana,Deepnandan S. Dubhashi,Joseph J. D'Souza J. Chem. Res. (S) 1998 496
1826-12-6 (4-phenyl-1,3-thiazole) 関連製品
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1826-12-6)4-phenyl-1,3-thiazole

清らかである:99%
はかる:5g
価格 ($):233.0